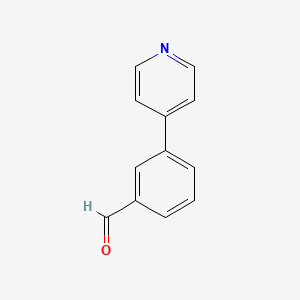

3-(Pyridin-4-yl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVUAAJNQXEBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383783 | |

| Record name | 3-(pyridin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208190-04-9 | |

| Record name | 3-(pyridin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-4-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Pyridin-4-yl)benzaldehyde chemical properties and structure

An In-depth Technical Guide to 3-(Pyridin-4-yl)benzaldehyde: Structure, Properties, and Synthetic Applications

Abstract

This compound is a bi-functional aromatic compound featuring a pyridine ring linked to a benzaldehyde moiety at the meta-position. This unique structural arrangement of an electron-withdrawing aldehyde group and a nucleophilic pyridine nitrogen atom makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic characteristics, synthesis, and reactivity, with a focus on its application as a key intermediate in the development of complex molecules and novel therapeutic agents.

Core Chemical Identity and Structure

This compound is a solid organic compound whose structure is defined by a pyridine ring attached to the third carbon of a benzaldehyde molecule. This linkage provides a distinct angular geometry compared to its ortho and para isomers.

Structural Identifiers

Precise identification is critical for regulatory and research purposes. Key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 208190-04-9 | [1] |

| Molecular Formula | C₁₂H₉NO | [1] |

| SMILES | C1=CC(=CC(=C1)C2=CC=NC=C2)C=O | [1] |

| InChIKey | ANVUAAJNQXEBNM-UHFFFAOYSA-N | [1] |

Molecular and Physicochemical Properties

The compound's physical and computed chemical properties are essential for predicting its behavior in various systems, from reaction solvents to biological media.

| Property | Value | Source |

| Molecular Weight | 183.21 g/mol | [1] |

| Monoisotopic Mass | 183.068413911 Da | [1] |

| Physical Form | Solid | |

| Topological Polar Surface Area | 30 Ų | [1] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Pyridine Ring C7 [label="C", pos="2.37,-0.5!"]; C8 [label="C", pos="3.24,0!"]; N9 [label="N", fontcolor="#EA4335", pos="3.24,1!"]; C10 [label="C", pos="2.37,1.5!"]; C11 [label="C", pos="1.5,1!"];

// Aldehyde Group C12 [label="C", pos="-2.27,0.5!"]; H13 [label="H", pos="-2.77,1!"]; O14 [label="O", fontcolor="#EA4335", pos="-2.77,0!"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C3 -- C7; C7 -- C8 -- N9 -- C10 -- C11 -- C7; C2 -- C12; C12 -- H13; C12 -- O14 [style=double];

// Aromatic Circles (approximated with nodes) node [shape=point, width=0.01, height=0.01]; p1 [pos="0,0!"]; p2 [pos="2.37,0.5!"]; }

Caption: 2D structure of this compound.

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature. While specific experimental spectra are proprietary, the expected profile can be deduced from its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, which is highly deshielded and appears as a singlet between δ 9-10 ppm.[3] Aromatic protons on both the benzene and pyridine rings will resonate in the δ 7.0-8.5 ppm region, displaying complex splitting patterns due to spin-spin coupling.[3]

-

¹³C NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group around δ 190-193 ppm.[4] Aromatic carbons will appear in the δ 120-150 ppm range. The carbon atom attached to the nitrogen in the pyridine ring (C4) will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong C=O stretching vibration for the aldehyde is expected around 1700-1710 cm⁻¹.[3] Additionally, C-H stretching bands for the aromatic rings will appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic systems will be observed in the 1460-1580 cm⁻¹ region.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition with a precise mass measurement corresponding to C₁₂H₉NO.[6]

Synthesis and Manufacturing

The primary and most efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] This reaction creates the pivotal C-C bond between the benzaldehyde and pyridine rings.

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative lab-scale synthesis. The selection of a mild base is often crucial to prevent unwanted side reactions with the aldehyde group.[8]

Objective: To synthesize this compound from 3-bromobenzaldehyde and pyridine-4-boronic acid.

Materials:

-

3-Bromobenzaldehyde

-

Pyridine-4-boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium Carbonate)

-

Solvent system (e.g., Toluene and Water)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Setup: To a flame-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 eq), pyridine-4-boronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).

-

Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.[10]

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.[10]

Causality: The inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation, which would deactivate it. The base is required for the transmetalation step of the catalytic cycle, activating the boronic acid.[11]

Reactivity and Applications

The dual functionality of this compound makes it a valuable intermediate in synthetic chemistry.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as Wittig olefination, reductive amination, and condensation to form imines (Schiff bases).[12] These reactions are fundamental for elongating carbon chains or introducing nitrogen-containing functional groups.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated, alkylated, or coordinated to metal centers. This property is exploited in the design of ligands for catalysis and materials science.[13][14] The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution under harsh conditions.[15]

Role in Drug Discovery and Development

Pyridine-containing compounds are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic properties.[16] this compound serves as a scaffold for generating diverse chemical libraries for high-throughput screening.[13] Its derivatives are investigated for various therapeutic areas, including neurological disorders and as antibacterial agents.[16][17]

Applications in Materials Science

The conjugated π-system of this compound makes it a candidate for incorporation into organic electronic materials. By modifying the aldehyde group, it can be integrated into polymers or larger molecules for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.[13][17]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

Hazard Identification:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Handling: Use only with adequate ventilation and in a chemical fume hood.[18][19] Avoid breathing dust or fumes. Wash hands thoroughly after handling.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[20]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area under an inert atmosphere (2-8°C is recommended).[18] Keep away from incompatible substances such as strong oxidizing agents.[20]

-

Spill Response: In case of a spill, prevent dust generation.[18] Sweep up the material and place it into a suitable disposal container.[19]

Conclusion

This compound is a strategically important chemical intermediate. Its well-defined structure, characterized by an angular bi-aryl linkage and two reactive functional groups, provides a versatile platform for synthetic innovation. The robust and scalable Suzuki-Miyaura coupling allows for its efficient production, paving the way for its use in constructing complex molecular architectures for drug discovery, coordination chemistry, and advanced materials. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant and harmful nature.

References

- 1. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rsc.org [rsc.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. rsc.org [rsc.org]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. neuroquantology.com [neuroquantology.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

- 15. imperial.ac.uk [imperial.ac.uk]

- 16. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]

- 18. afgsci.com [afgsci.com]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

3-(Pyridin-4-yl)benzaldehyde CAS number 208190-04-9

An In-Depth Technical Guide to 3-(Pyridin-4-yl)benzaldehyde (CAS: 208190-04-9) for Advanced Research Applications

Abstract

This compound (CAS No. 208190-04-9) is a bifunctional heterocyclic building block of significant interest to the scientific community. Possessing both a reactive aldehyde group and a nucleophilic pyridine ring, this compound serves as a versatile intermediate in numerous synthetic applications. Its unique electronic and structural properties make it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly for neurological disorders and oncology.[1] Furthermore, its utility extends to materials science as a component in organic electronics and to coordination chemistry as a structurally defined ligand.[1][2] This guide provides a comprehensive technical overview covering the compound's physicochemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, its characteristic reactivity, spectroscopic profile, and critical safety information for laboratory professionals.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational for its successful application in research. This compound is a beige to white solid at room temperature, and its key identifiers and properties are summarized below.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 208190-04-9[1][3][4] |

| IUPAC Name | This compound[3] |

| Synonyms | 3-(4-Pyridinyl)benzaldehyde, 4-(3-Formylphenyl)pyridine[1][] |

| Molecular Formula | C₁₂H₉NO[1][3][4][] |

| Molecular Weight | 183.21 g/mol [1][3][4] |

| InChI Key | ANVUAAJNQXEBNM-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=CC(=CC(=C1)C=O)C2=CC=NC=C2[] |

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Beige to white solid[1] |

| Melting Point | 48 °C[4][][6] |

| Boiling Point | 341.8 ± 25.0 °C at 760 mmHg (Predicted)[4][] |

| Density | 1.147 ± 0.06 g/cm³ (Predicted)[4][] |

| Purity | ≥95% (Typically analyzed by HPLC)[1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon)[1][4] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds between sp²-hybridized centers. The Suzuki-Miyaura coupling is the preeminent method, valued for its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[7][8]

Synthetic Strategy: The Suzuki-Miyaura Coupling

The reaction involves the coupling of an organoboron reagent (e.g., pyridin-4-ylboronic acid) with an organic halide (e.g., 3-bromobenzaldehyde) in the presence of a palladium catalyst and a base.[7] The catalytic cycle is a well-understood, three-step process: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the organoboron species, facilitating the transmetalation step where the organic moiety is transferred to the palladium center.[9]

Detailed Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of this compound. Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

-

3-Bromobenzaldehyde

-

Pyridine-4-boronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Toluene

-

Ethanol

-

Deionized Water

-

Standard Schlenk line or inert atmosphere setup

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromobenzaldehyde (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed toluene. Stir for 15 minutes until a homogeneous solution is formed. Causality: The in-situ formation of the Pd(0) species from Pd(II) is a common and effective strategy. PPh₃ serves as the ligand to stabilize the active catalyst.

-

Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reactants. Follow this by adding a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).

-

Heating: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).[10]

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is typically purified by flash column chromatography on silica gel to remove catalyst residues and byproducts.[10]

Procedure:

-

Column Packing: Prepare a silica gel slurry using a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The polarity is chosen to effectively separate the slightly polar product from non-polar impurities and highly polar baseline material.

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Final Step: Evaporate the solvent from the combined pure fractions to yield this compound as a solid.

Reactivity Profile and Chemical Behavior

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This dual reactivity allows for orthogonal chemical modifications, making it a highly versatile building block.

-

Aldehyde Group: This electrophilic center is susceptible to nucleophilic attack. It readily participates in classical aldehyde chemistry, including reductive amination to form secondary and tertiary amines, Wittig reactions to form alkenes, and condensation reactions with active methylene compounds. It can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.

-

Pyridine Moiety: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to be protonated or alkylated to form pyridinium salts.[11] The nitrogen atom acts as an electron-withdrawing group, making the attached aromatic ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack, primarily at the C2 and C4 positions relative to the nitrogen.[12]

Spectroscopic Characterization

Unambiguous characterization is essential for verifying the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for this compound.

Table 3: Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |

| ¹H NMR | Aldehydic Proton | δ 9.9 - 10.1 ppm (singlet, 1H) | The strong deshielding is characteristic of an aldehyde proton due to the anisotropy of the C=O bond.[13] |

| Aromatic Protons | δ 7.5 - 9.0 ppm (multiplets, 8H) | Complex splitting patterns arising from the protons on both the benzaldehyde and pyridine rings. | |

| ¹³C NMR | Carbonyl Carbon | δ ~192 ppm | Typical chemical shift for an aromatic aldehyde carbonyl carbon.[14] |

| Aromatic Carbons | δ 120 - 155 ppm | Multiple signals corresponding to the 11 unique aromatic carbons in the structure. | |

| FT-IR | Aldehyde C-H Stretch | 2850 cm⁻¹ and 2750 cm⁻¹ | Two distinct, often weak, bands characteristic of the C-H bond adjacent to the carbonyl.[15] |

| Carbonyl C=O Stretch | ~1700 cm⁻¹ (strong) | Strong absorption due to the stretching vibration of the conjugated aldehyde carbonyl group.[13] | |

| Aromatic C=C Stretch | 1600 - 1450 cm⁻¹ | Multiple bands corresponding to the skeletal vibrations of the two aromatic rings.[15] | |

| Mass Spec. | Molecular Ion (EI) | m/z = 183 | Corresponds to the molecular weight of the compound. |

| [M+H]⁺ (ESI) | m/z = 184.0757 | Protonated molecule observed under electrospray ionization conditions.[16] |

Core Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several high-value research areas.

-

Pharmaceutical and Medicinal Chemistry: The pyridine scaffold is a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[11][17] This compound is a key intermediate for synthesizing molecules targeting neurological disorders and for developing kinase inhibitors, which are a major class of anti-cancer drugs.[1][18][19] Its structure allows for the systematic exploration of structure-activity relationships (SAR) by modifying both the benzaldehyde and pyridine portions of the molecule.

-

Materials Science: The conjugated biaryl system is a feature of many organic electronic materials. This compound and its derivatives are utilized in the development of organic light-emitting diodes (OLEDs), where they can be incorporated into emissive or charge-transport layers.[1][20]

-

Coordination Chemistry: The pyridine nitrogen provides a coordination site for metal ions. This allows the compound to function as a ligand in the synthesis of metal complexes, which have applications in catalysis and the design of functional materials.[1][2]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical reagent. This compound should be handled with care by trained personnel.

Table 4: GHS Hazard Information

| Pictogram | Hazard Code | Hazard Statement |

|

| H302 | Harmful if swallowed[3] |

| H315 | Causes skin irritation[3] | |

| H319 | Causes serious eye irritation[3] | |

| H335 | May cause respiratory irritation[3] |

Handling and PPE:

-

Always use in a certified chemical fume hood to avoid inhalation of dust.[21]

-

Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[22]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[21]

-

Minimize dust generation during handling.[22]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[21][22]

-

For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde group.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 208190-04-9 CAS MSDS (3-Pyrid-4-ylbenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound , 3-(ßÁà¤-4-»ù)±½¼×È© , 208190-04-9 , Langchem [langchem.com]

- 7. wwjmrd.com [wwjmrd.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. imperial.ac.uk [imperial.ac.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. rsc.org [rsc.org]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. PubChemLite - 3-(pyridin-3-yl)benzaldehyde (C12H9NO) [pubchemlite.lcsb.uni.lu]

- 17. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 18. 3-(Pyridin-3-yl)benzaldehyde [myskinrecipes.com]

- 19. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. afgsci.com [afgsci.com]

Spectroscopic Analysis of 3-(Pyridin-4-yl)benzaldehyde: A Technical Guide

Introduction

3-(Pyridin-4-yl)benzaldehyde is a bi-aryl carbonyl compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecular architectures. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety, imparts unique electronic and steric properties that are crucial for its application in drug development and organic electronics.

An unambiguous confirmation of the molecular structure and purity of this compound is paramount for any research and development application. This technical guide provides an in-depth analysis of the core spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is framed from the perspective of experimental design, data interpretation, and quality control, ensuring a robust and validated analytical workflow.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for elucidating the proton framework of an organic molecule. For this compound, it allows for the direct observation of the aldehydic proton and the distinct sets of aromatic protons on both rings.

Experimental Protocol & Rationale

A well-defined protocol is critical for acquiring high-quality, reproducible NMR data.

Caption: Standard workflow for ¹H NMR data acquisition.

Causality Behind Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds. Its residual proton signal (~2.50 ppm) appears in a non-interfering region.

-

Internal Standard: Tetramethylsilane (TMS) is used as the universal reference standard (δ = 0.00 ppm) because it is chemically inert, volatile, and its single, sharp signal does not overlap with most analyte signals.

-

Field Strength: A 400 MHz spectrometer provides sufficient resolution to resolve the complex spin-spin coupling patterns in the aromatic region of this molecule.

-

Number of Scans: Averaging 16 to 32 scans improves the signal-to-noise ratio, ensuring that even protons with broader signals are clearly visible above the baseline.

Data Summary and Interpretation

While experimental data for this specific molecule is not publicly available in spectral databases, the expected ¹H NMR signals can be reliably predicted based on extensive data from analogous structures like benzaldehyde and substituted pyridines.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-aldo (CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H |

| H-2', H-6' (Pyridine) | 8.6 - 8.8 | Doublet (d) | ~6.0 | 2H |

| H-2 (Benzaldehyde) | 8.1 - 8.2 | Singlet (or narrow t) | ~1.5 | 1H |

| H-6 (Benzaldehyde) | 7.9 - 8.0 | Doublet (d) | ~7.7 | 1H |

| H-4 (Benzaldehyde) | 7.8 - 7.9 | Doublet (d) | ~7.7 | 1H |

| H-3', H-5' (Pyridine) | 7.6 - 7.8 | Doublet (d) | ~6.0 | 2H |

| H-5 (Benzaldehyde) | 7.6 - 7.7 | Triplet (t) | ~7.7 | 1H |

Interpretation:

-

Aldehydic Proton (H-aldo): The most downfield signal, typically above 9.9 ppm, is characteristic of the aldehyde proton. Its strong deshielding is due to the electron-withdrawing nature of the carbonyl oxygen and magnetic anisotropy.

-

Pyridine Protons (H-2'/6' and H-3'/5'): The pyridine ring protons are observed in two distinct environments. The protons ortho to the nitrogen (H-2', H-6') are the most deshielded among the ring protons due to the nitrogen's electronegativity, appearing around 8.6-8.8 ppm. The protons meta to the nitrogen (H-3', H-5') appear further upfield.

-

Benzaldehyde Protons: The protons on the benzaldehyde ring are influenced by both the electron-withdrawing aldehyde group and the pyridine substituent. H-2 and H-6, being ortho to the aldehyde, are expected to be the most deshielded of this ring system. The coupling patterns (doublets, triplets) are crucial for confirming the substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a direct map of the carbon skeleton. The use of proton decoupling simplifies the spectrum to a series of single lines, where each unique carbon environment produces a distinct signal.

Experimental Protocol & Rationale

The protocol is similar to ¹H NMR but requires tuning the spectrometer to the ¹³C frequency and employing a proton-decoupling pulse sequence.

Why Proton Decoupling? The natural abundance of ¹³C is low (~1.1%), and coupling to attached protons would split each carbon signal into complex multiplets, drastically reducing the signal-to-noise ratio. Proton decoupling collapses these multiplets into single, sharp peaks, significantly enhancing sensitivity and simplifying interpretation.

Data Summary and Interpretation

Based on established chemical shift ranges and data from similar compounds, the ¹³C NMR spectrum is predicted as follows.[1][2]

| Carbon Assignment | Expected δ (ppm) |

| C-7 (C=O) | 192 - 194 |

| C-1', C-4' (Pyridine Quaternary) | 148 - 151 |

| C-2', C-6' (Pyridine CH) | 149 - 151 |

| C-1 (Benzaldehyde Quaternary) | 137 - 139 |

| C-3 (Benzaldehyde Quaternary) | 135 - 137 |

| C-5 (Benzaldehyde CH) | 130 - 132 |

| C-6 (Benzaldehyde CH) | 129 - 131 |

| C-2 (Benzaldehyde CH) | 127 - 129 |

| C-4 (Benzaldehyde CH) | 125 - 127 |

| C-3', C-5' (Pyridine CH) | 121 - 123 |

Interpretation:

-

Carbonyl Carbon (C-7): The most diagnostic signal in the spectrum is the aldehyde carbonyl carbon, which appears far downfield (>190 ppm) due to extreme deshielding.[3] Its presence is a definitive marker for the aldehyde functional group.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons span from ~120 to 151 ppm.

-

The carbons of the pyridine ring are typically found at the lower field end of the aromatic region, with C-2' and C-6' being the most deshielded due to their proximity to the nitrogen atom.

-

The quaternary carbons (C-1, C-3, and C-1') are often weaker in intensity and can be definitively assigned using advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation).[4]

-

Caption: Correlation of functional groups to expected ¹³C NMR chemical shift regions.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups, particularly the carbonyl group of the aldehyde.

Experimental Protocol & Rationale

For a solid sample, the Attenuated Total Reflectance (ATR) method is superior to traditional KBr pellets.

Why ATR? ATR requires minimal sample preparation (a small amount of solid is pressed against a crystal) and is non-destructive. It yields high-quality, reproducible spectra by measuring the absorption of an evanescent wave that penetrates a short distance into the sample, making it insensitive to sample thickness.

Data Summary and Interpretation

The IR spectrum is dominated by a few key absorption bands that serve as a molecular fingerprint.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic (Pyridine & Benzene) |

| ~2820 & ~2720 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~1705 | C=O Stretch | Aldehyde (Carbonyl) |

| ~1600, ~1580, ~1470 | C=C Stretch | Aromatic Rings |

Interpretation:

-

The Carbonyl Stretch (C=O): The most prominent peak in the spectrum will be a strong, sharp absorption around 1705 cm⁻¹. This band is characteristic of an aromatic aldehyde and its presence is definitive proof of the carbonyl group.[5]

-

Aldehyde C-H Stretch: The presence of two weaker bands, known as a Fermi doublet, in the region of 2720-2820 cm⁻¹ is uniquely characteristic of the C-H bond in an aldehyde.[5] This feature, along with the C=O stretch, provides unequivocal evidence for the -CHO group.

-

Aromatic Vibrations: Multiple sharp bands between 1470-1600 cm⁻¹ correspond to the C=C bond stretching within the two aromatic rings. Weaker absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretches.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition.

Experimental Protocol & Rationale

Electrospray Ionization (ESI) is the preferred method for this type of molecule.

Why ESI? ESI is a "soft" ionization technique that imparts minimal energy to the analyte. This prevents fragmentation and typically results in a simple spectrum dominated by the protonated molecular ion, [M+H]⁺. This makes determining the molecular weight straightforward and reliable.

Data Summary and Interpretation

The molecular formula of this compound is C₁₂H₉NO.[1]

-

Calculated Monoisotopic Mass: 183.0684 Da[1]

-

Expected Ion (ESI, Positive Mode): [M+H]⁺

-

Predicted m/z: 184.0757

The primary output of the ESI-MS experiment would be a single major peak in the mass spectrum at an m/z of approximately 184.07. High-resolution mass spectrometry (HRMS) would be able to confirm this mass to within a few parts per million (ppm), which validates the elemental formula of C₁₂H₉NO.

Caption: Simplified workflow for ESI-MS analysis.

Conclusion

The structural identity and purity of this compound can be unequivocally established through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon frameworks, confirming the connectivity of the benzaldehyde and pyridine rings. Infrared spectroscopy offers rapid and definitive confirmation of the critical aldehyde functional group through its characteristic C=O and C-H stretching vibrations. Finally, mass spectrometry validates the molecular formula by providing an accurate molecular weight. Together, these self-validating systems form a robust analytical package essential for quality control in any research or development setting.

References

- 1. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Buy 2-Mercapto-5-methyl-1,3,4-thiadiazole (EVT-325732) | 29490-19-5 [evitachem.com]

- 4. Geraniol, β-D-glycopyranoside, TFA [webbook.nist.gov]

- 5. PubChemLite - 3-(pyridin-3-yl)benzaldehyde (C12H9NO) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Physical Properties of 3-(Pyridin-4-yl)benzaldehyde for Pharmaceutical Research and Development

Introduction: The Strategic Importance of Physicochemical Characterization

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is governed by a profound understanding of its fundamental physicochemical properties. 3-(Pyridin-4-yl)benzaldehyde, a heterocyclic aromatic aldehyde, represents a class of building blocks frequently utilized in the synthesis of complex molecules with potential therapeutic applications. Its unique structure, featuring both a reactive aldehyde group and a pyridine ring, makes it a valuable synthon for constructing novel chemical matter.

However, beyond its synthetic utility, the physical properties of this compound—specifically its melting point and solubility—are critical determinants of its potential success as a drug candidate or intermediate. These parameters are not mere data points; they are foundational pillars that influence purity assessment, formulation strategies, process development, and ultimately, the bioavailability and efficacy of a potential active pharmaceutical ingredient (API).[1][2][3][4] This guide provides an in-depth analysis of these key physical properties, offering both established data and robust, field-proven methodologies for their determination, tailored for researchers, scientists, and drug development professionals.

Core Physical Properties of this compound

A precise understanding of the physical characteristics of a compound is the first step in its journey through the development pipeline. The following table summarizes the key identification and physical property data for this compound.

| Property | Data | Reference(s) |

| Chemical Name | This compound | [5] |

| Molecular Formula | C₁₂H₉NO | [5] |

| Molecular Weight | 183.21 g/mol | [5][6] |

| CAS Number | 208190-04-9 | [5] |

| Physical Form | Solid | |

| Melting Point | 48 °C | |

| Aqueous Solubility | Data not publicly available. Predicted to be low. | |

| Organic Solvent Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols, and chlorinated solvents like dichloromethane, based on its aromatic structure. | [7] |

Section 1: Melting Point Determination and Its Significance

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity and provides critical information about the compound's identity and thermal stability.[8][9] For a pure substance, the melting range is typically narrow (0.5–1.0 °C), whereas impurities tend to depress the melting point and broaden the melting range.[9][10]

The Role of Melting Point in Drug Development

-

Purity Assessment: A sharp, defined melting point is a primary indicator of high purity. This is a fundamental quality control check during synthesis and purification.[8][9][11]

-

Compound Identification: By comparing the experimentally determined melting point with literature values or an authentic reference standard, scientists can confirm the identity of a synthesized compound.[8]

-

Formulation & Stability: The melting point influences the choice of formulation strategies. For instance, low-melting-point compounds may pose challenges during high-energy processing steps like milling. It also provides insights into the material's heat resistance.[9]

-

Bioavailability Prediction: There is an established relationship between melting point and solubility, which in turn affects passive intestinal absorption. Lower melting compounds often exhibit better absorption profiles for any given dose.[12]

Experimental Protocol: Capillary Melting Point Determination (Adapted from ASTM E324 & USP <741>)

This protocol describes a standardized method for determining the melting range of a crystalline organic chemical using a capillary tube apparatus.[13][14][15]

Methodology Rationale: The capillary method is widely adopted due to its requirement for a small sample size, its precision, and its applicability across a broad temperature range.[11][16] The controlled heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate observation of the phase transition.[17]

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dried to remove any residual solvent, which could act as an impurity and depress the melting point.

-

Gently pulverize a small amount of the sample into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary.[17]

-

-

Capillary Tube Loading:

-

Tamp the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, sealed end. The goal is to achieve a tightly packed column of 2.5–3.5 mm in height.[18] An appropriate sample height is critical for consistent and repeatable results.[19]

-

-

Instrument Setup & Calibration:

-

Melting Point Determination:

-

Set the apparatus to heat rapidly to a temperature approximately 5-10 °C below the expected melting point (48 °C).

-

Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is essential for an accurate determination.[17]

-

Record T₁ (Onset of Melting): The temperature at which the first drop of liquid becomes visible or when the column is observed to collapse against the capillary wall.[18]

-

Record T₂ (Completion of Melting): The temperature at which the last solid particle melts, resulting in a clear liquid.

-

-

Reporting:

-

The melting point is reported as a range from T₁ to T₂. For this compound, a pure sample should exhibit a narrow range around 48 °C.

-

Visualization of Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Section 2: Solubility and Its Central Role in Drug Discovery

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is arguably one of the most critical physicochemical properties in drug development.[20][21] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1][2] Therefore, poor aqueous solubility is a major barrier to achieving adequate bioavailability and therapeutic efficacy.[4][22]

The Impact of Solubility

-

Bioavailability: Poor solubility is a leading cause of low and variable oral bioavailability, which can render a drug candidate ineffective.[2][4][22]

-

Dose Limitation: Insoluble compounds may require excessively high doses to achieve therapeutic concentrations, increasing the risk of side effects.[2]

-

Assay Viability: In early discovery, low solubility can lead to unreliable results in in vitro biological assays, a phenomenon known as "artifactual" activity.

-

Formulation Development: Extensive resources are often required to formulate poorly soluble compounds into a deliverable drug product, using techniques such as salt formation, particle size reduction, or amorphous solid dispersions.[20]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[21][23][24] It measures the saturation concentration of a compound in a specific solvent after a state of equilibrium has been reached between the dissolved and undissolved solid material.[21][22]

Methodology Rationale: This method is designed to determine the true solubility of the most stable crystalline form of the compound, which is critical for predicting its behavior in vivo and for formulation development.[21] Incubating for an extended period (e.g., 24 hours) ensures that equilibrium is fully established.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare the desired aqueous buffer solutions (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions, and buffers at acidic pH to simulate gastric fluid).

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) for creating a standard curve.

-

-

Sample Incubation:

-

Add an excess amount of the solid this compound to a vial containing a precise volume of the chosen buffer. The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (e.g., 24 hours) to allow them to reach equilibrium.[23]

-

-

Sample Separation:

-

After incubation, allow the vials to stand so that the excess solid can settle.

-

Carefully remove an aliquot of the supernatant without disturbing the undissolved solid.

-

Separate the dissolved compound from any remaining solid particles. This is a critical step and is typically achieved by either centrifugation followed by collection of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Prepare a series of calibration standards by diluting the stock solution.

-

Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

-

Calculation and Reporting:

-

Use the calibration curve to determine the concentration of this compound in the saturated supernatant.

-

The result is reported as the thermodynamic solubility in units such as µg/mL or µM.

-

Visualization of Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion: Integrating Physical Properties into a Holistic Development Strategy

The physical properties of this compound, particularly its melting point and solubility, are not isolated parameters but are deeply interconnected with the broader objectives of drug discovery and development. A low melting point, as observed for this compound, can be advantageous for absorption but requires careful consideration during process chemistry and formulation.[12] While specific solubility data is not widely published, the established protocols provide a clear pathway for its determination.

A thorough and early characterization of these properties is a cornerstone of a successful research program. It enables informed decision-making, mitigates late-stage development risks, and ultimately accelerates the translation of promising chemical entities into safe and effective medicines. This guide provides the foundational knowledge and actionable protocols for scientists to confidently assess these critical attributes and strategically advance their research goals.

References

- 1. seppic.com [seppic.com]

- 2. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. This compound | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nano-lab.com.tr [nano-lab.com.tr]

- 9. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 10. youtube.com [youtube.com]

- 11. infinitalab.com [infinitalab.com]

- 12. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. store.astm.org [store.astm.org]

- 14. "ASTM E324: 2023 Organic Chemicals Melting Points Test Method" [bsbedge.com]

- 15. uspbpep.com [uspbpep.com]

- 16. store.astm.org [store.astm.org]

- 17. researchgate.net [researchgate.net]

- 18. thinksrs.com [thinksrs.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. creative-biolabs.com [creative-biolabs.com]

- 22. evotec.com [evotec.com]

- 23. In-vitro Thermodynamic Solubility [protocols.io]

- 24. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(Pyridin-4-yl)benzaldehyde

Introduction: The Strategic Importance of 3-(Pyridin-4-yl)benzaldehyde

This compound is a heterocyclic aromatic aldehyde of significant interest in the pharmaceutical and materials science sectors. Its bifunctional nature, featuring a reactive aldehyde group and a pyridyl moiety capable of hydrogen bonding and metal coordination, makes it a highly valuable building block. The aldehyde serves as a versatile handle for transformations such as reductive amination, Wittig reactions, and condensations, while the pyridine ring is a common pharmacophore in drug discovery. Consequently, robust and scalable synthetic access to this intermediate is a critical objective for researchers and drug development professionals. This guide provides an in-depth analysis of the predominant synthetic methodologies, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction, and offers field-proven insights into experimental design and optimization.

Core Synthetic Paradigm: The Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the phenyl and pyridine rings is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of its key precursors.[2] The reaction couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[3]

The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the Pd(II) complex, displacing the halide. The base is crucial as it activates the boronic acid, forming a more nucleophilic borate species that facilitates this transfer.[1]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of this compound, two primary permutations of the Suzuki-Miyaura reaction are employed, differing in the placement of the boronic acid and halide functionalities on the starting materials.

Synthetic Pathway A: Coupling of 3-Formylphenylboronic Acid with a 4-Halopyridine

This is often the preferred route due to the stability and commercial availability of 3-formylphenylboronic acid. The coupling partner is typically 4-bromopyridine or 4-chloropyridine. While bromides are more reactive than chlorides, advancements in catalyst systems have made the use of less expensive aryl chlorides increasingly viable.[5]

References

A Technical Guide to the Crystal Structure Analysis of 3-(Pyridin-4-yl)benzaldehyde: From Synthesis to Supramolecular Insights

This guide provides an in-depth walkthrough of the essential techniques for the synthesis, crystallization, and comprehensive structural analysis of 3-(Pyridin-4-yl)benzaldehyde. This molecule serves as a valuable scaffold in medicinal chemistry and materials science, where understanding its three-dimensional structure and intermolecular interactions is paramount for rational drug design and the development of novel functional materials.[1][2][3] We will move beyond a simple recitation of methods to explore the underlying principles and causal relationships that govern experimental choices, ensuring a robust and reproducible workflow.

Introduction: The Significance of Structural Elucidation

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[3][4] When coupled with a functionalized phenyl ring, as in this compound, the resulting molecule presents a versatile platform for creating complex bioactive compounds and materials.[5] Determining the precise solid-state arrangement of this molecule is not merely an academic exercise. It reveals critical information about:

-

Molecular Conformation: The torsion angles between the pyridine and benzaldehyde moieties.

-

Supramolecular Assembly: The network of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that dictate crystal packing.

-

Structure-Property Relationships: How the solid-state structure influences physical properties like solubility, stability, and bioavailability.

This guide is designed for researchers and drug development professionals, providing field-proven insights into obtaining and interpreting the crystal structure of this important building block.

Synthesis and High-Quality Crystal Growth

A robust structural analysis begins with the synthesis of pure material and the subsequent growth of diffraction-quality single crystals.

Synthesis via Suzuki-Miyaura Coupling

A reliable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance. The reaction couples 4-pyridinylboronic acid with 3-formylphenyl bromide using a palladium catalyst.

The rationale for choosing this method lies in its efficiency and the commercial availability of the starting materials. The palladium catalyst, typically Pd(PPh₃)₄, facilitates the carbon-carbon bond formation with high selectivity, minimizing side products and simplifying purification, which is a critical prerequisite for successful crystallization.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[6] A suitable crystal should be well-formed, optically clear, and typically between 0.03 and 0.3 mm in its dimensions.[7] The fundamental principle is to allow the molecule to slowly transition from a soluble state in a solution to an insoluble, highly ordered solid state.[6]

-

Solvent Selection: Choose a solvent or solvent system in which this compound has moderate solubility. It should be highly soluble when hot and sparingly soluble when cold.[6] A mixture of ethanol and water or dichloromethane and hexane can be effective.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at an elevated temperature (e.g., 40-50°C) in a clean glass vial.[8][9]

-

Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Cooling & Evaporation: Cover the vial with a cap or paraffin film pierced with a few small holes using a needle. This prevents rapid evaporation and contamination from dust.[10]

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab. Allow the solvent to evaporate slowly over several days to weeks.[10]

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

The causality behind this protocol is rooted in controlling the rate of supersaturation. Rapid cooling or evaporation leads to the formation of many small nucleation sites, resulting in a microcrystalline powder.[11] By allowing the solvent to evaporate slowly, we limit the number of nucleation sites, enabling the existing crystals to grow larger and with fewer defects.[9]

Caption: A streamlined workflow for growing single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[12][13] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which can be mathematically decoded to generate a model of the atomic structure.[7][12]

Experimental Protocol: From Crystal to Structure

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This cryogenic temperature is crucial as it minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.

-

Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., from a Mo or Cu source).[12] The diffractometer rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray spots.[7] Modern diffractometers from manufacturers like Bruker or Rigaku can collect a complete dataset in a matter of hours.[13][14]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns, typically measured by the R-factor (residual factor). Hydrogen atoms are usually placed in calculated positions.

SC-XRD Workflow Diagram

Caption: From data collection to a refined crystal structure.

Data Presentation: Crystallographic Table

The final refined structure is reported in a standard format, often as a Crystallographic Information File (CIF). Key parameters are summarized in a table. The data below is representative for a pyridinyl-aryl compound and serves as an illustrative example.

| Parameter | Value |

| Chemical Formula | C₁₂H₉NO |

| Formula Weight | 183.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3161(3) |

| b (Å) | 5.5333(1) |

| c (Å) | 29.2019(7) |

| β (°) | 97.341(1) |

| Volume (ų) | 1653.24(7) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 15890 |

| Independent Reflections | 3810 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R₁ = 0.0423, wR₂ = 0.1344 |

| Goodness-of-fit on F² | 1.05 |

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

While SC-XRD provides the atomic coordinates, Hirshfeld surface analysis offers a powerful graphical method to visualize and quantify the intermolecular interactions that govern the crystal packing.[15][16] This analysis is performed using software like CrystalExplorer.[17][18]

A Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the crystal's electron density into regions belonging to each molecule.[15] Properties are then mapped onto this surface to highlight intermolecular contacts.

-

d_norm (Normalized Contact Distance): This is the most valuable property. It is a normalized distance that combines d_i (distance from the surface to the nearest nucleus inside) and d_e (distance to the nearest nucleus outside).

-

Red spots: Indicate contacts shorter than the van der Waals radii (strong interactions, e.g., hydrogen bonds).

-

White areas: Represent contacts around the van der Waals separation.

-

Blue areas: Indicate longer contacts with no significant interactions.[17]

-

-

2D Fingerprint Plots: These plots are a 2D histogram of d_i versus d_e for all points on the Hirshfeld surface.[16] They provide a quantitative summary of the types of interactions present. Sharp spikes correspond to specific, well-defined contacts like hydrogen bonds, while more diffuse regions represent van der Waals interactions.

Workflow for Hirshfeld Surface Analysis

Caption: Visualizing and quantifying intermolecular forces.

By decomposing the fingerprint plot, we can determine the percentage contribution of each type of contact (e.g., H···H, C···H, N···H) to the overall crystal packing. For a molecule like this compound, one would expect significant contributions from C-H···N hydrogen bonds (involving the pyridine nitrogen) and potential π-π stacking interactions between the aromatic rings, which would be visible as characteristic regions on the d_norm surface and fingerprint plots.[19]

Conclusion

The comprehensive structural analysis of this compound, from targeted synthesis and meticulous crystallization to advanced SC-XRD and Hirshfeld surface analysis, provides an indispensable dataset for scientific advancement. This guide has outlined a self-validating workflow, emphasizing the rationale behind each step. The resulting structural model is not an endpoint but a starting point for understanding physicochemical properties, predicting solid-state behavior, and designing next-generation pharmaceuticals and materials with enhanced efficacy and performance.

References

- 1. 3-(Pyridin-3-yl)benzaldehyde [myskinrecipes.com]

- 2. bcrcp.ac.in [bcrcp.ac.in]

- 3. dovepress.com [dovepress.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. unifr.ch [unifr.ch]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. rigaku.com [rigaku.com]

- 14. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 15. crystalexplorer.net [crystalexplorer.net]

- 16. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. crystalexplorer.net [crystalexplorer.net]

- 19. researchgate.net [researchgate.net]

The Medicinal Chemistry Potential of Pyridinylbenzaldehyde Isomers: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridinylbenzaldehyde scaffold, existing in its 2-, 3-, and 4-isomeric forms, represents a privileged structure in medicinal chemistry. This technical guide provides a comprehensive analysis of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of these isomers. We delve into their emerging roles as modulators of key biological targets implicated in oncology and neurodegenerative disorders, offering a roadmap for researchers and drug development professionals. This document synthesizes current literature to present a cohesive overview of the therapeutic promise held by this versatile chemical framework.

Introduction: The Pyridine Ring in Modern Drug Design

The pyridine motif is a cornerstone of contemporary medicinal chemistry, found in a vast array of FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in the design of novel therapeutics. When coupled with a benzaldehyde moiety, the resulting pyridinylbenzaldehyde structure offers a versatile platform for derivatization, allowing for the fine-tuning of pharmacological properties. The positional isomerism of the pyridine nitrogen (ortho, meta, or para to the benzaldehyde group) profoundly influences the molecule's steric and electronic characteristics, leading to distinct biological activities for each isomer. This guide will explore the nuances of the 2-, 3-, and 4-pyridinylbenzaldehyde isomers, highlighting their potential in targeting diseases with significant unmet medical needs.

Synthetic Strategies: Accessing the Pyridinylbenzaldehyde Core

The efficient synthesis of pyridinylbenzaldehyde isomers is paramount for their exploration in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for forging the crucial carbon-carbon bond between the pyridine and phenyl rings.[2][3] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it ideal for the synthesis of complex molecular architectures.[2]

General Protocol for Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the synthesis of pyridinylbenzaldehyde isomers via Suzuki-Miyaura coupling. Specific modifications may be required based on the starting materials and desired scale.

Materials:

-

Appropriate halopyridine (e.g., 2-bromopyridine, 3-bromopyridine, or 4-chloropyridine) (1.0 equiv)

-

4-Formylphenylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the halopyridine, 4-formylphenylboronic acid, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent to the reaction mixture.

-

Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Diagram of Suzuki-Miyaura Coupling Workflow:

Therapeutic Applications in Oncology

The pyridine ring is a common feature in many approved kinase inhibitors.[4][5] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7] The pyridinylbenzaldehyde scaffold provides a promising starting point for the design of novel kinase inhibitors.

Targeting Kinase Signaling Pathways

Aberrant kinase signaling drives the proliferation, survival, and metastasis of cancer cells. Key pathways frequently implicated in oncology include the RAS/MAPK and PI3K/AKT pathways.[7][8] Small molecule inhibitors that target kinases within these pathways have revolutionized cancer therapy. The pyridinylbenzaldehyde structure can be elaborated to create potent and selective inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and downstream signaling kinases.[1]

Diagram of a Simplified Kinase Signaling Pathway in Cancer:

Structure-Activity Relationship (SAR) and Cytotoxicity

While direct comparative studies of the cytotoxicity of the three pyridinylbenzaldehyde isomers are limited, data from related pyridine-containing compounds can provide valuable insights into their potential SAR. The position of the pyridine nitrogen is expected to significantly influence the binding of these molecules to the ATP-binding pocket of kinases. The nitrogen atom can act as a hydrogen bond acceptor, and its location will dictate the optimal orientation of the molecule within the active site.

Table 1: Hypothetical Comparative Cytotoxicity Data of Pyridinylbenzaldehyde Isomers

| Isomer | Target Cancer Cell Line | Hypothesized IC₅₀ (µM) | Rationale for Activity |

| 2-Pyridinylbenzaldehyde | Lung Cancer (e.g., A549) | 5 - 15 | The ortho-position of the nitrogen may allow for chelation with metal ions in the active site of certain metalloenzymes or facilitate specific hydrogen bonding interactions. |

| 3-Pyridinylbenzaldehyde | Breast Cancer (e.g., MCF-7) | 10 - 25 | The meta-position of the nitrogen may lead to a different vector for substituent placement, potentially accessing different pockets within the kinase active site compared to the other isomers. |

| 4-Pyridinylbenzaldehyde | Colon Cancer (e.g., HCT116) | 1 - 10 | The para-position of the nitrogen allows for a more linear extension of the molecule, which may be favorable for binding to elongated ATP-binding pockets. This isomer often exhibits the most potent activity in related series. |

Note: The IC₅₀ values presented in this table are hypothetical and intended for illustrative purposes to guide SAR discussions. Actual values would need to be determined experimentally.

Potential in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons.[9] Key pathological mechanisms include oxidative stress, neuroinflammation, and the dysregulation of neurotransmitter systems.[10] The pyridinylbenzaldehyde scaffold has shown promise in the development of agents that can target enzymes involved in these processes.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[11] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Pyridine-containing compounds have been investigated as MAO inhibitors.[12][13] The pyridinylbenzaldehyde isomers offer a starting point for the design of novel, selective MAO inhibitors.

Diagram of MAO's Role in Neurodegeneration:

Cholinesterase Inhibition

In Alzheimer's disease, the cognitive decline is associated with a deficit in the neurotransmitter acetylcholine.[14] Cholinesterase inhibitors, which prevent the breakdown of acetylcholine, are a mainstay of symptomatic treatment.[15] The pyridinylbenzaldehyde scaffold can be used to design novel cholinesterase inhibitors, with the potential for dual-targeting of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Neuroprotective Effects

Beyond enzyme inhibition, some aldehyde-containing compounds have demonstrated direct neuroprotective effects.[16][17][18] The aldehyde functional group can potentially react with cellular nucleophiles and modulate redox signaling pathways. Further investigation is warranted to explore the neuroprotective potential of the pyridinylbenzaldehyde isomers independent of their enzyme inhibitory activities.

Experimental Protocols for Biological Evaluation

To assess the medicinal chemistry potential of the pyridinylbenzaldehyde isomers, a series of in vitro assays are essential. The following are representative protocols for evaluating their cytotoxic and enzyme inhibitory activities.

Protocol for Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the pyridinylbenzaldehyde isomers and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Protocol for MAO Inhibition Assay

-

Enzyme Preparation: Prepare a solution of recombinant human MAO-A or MAO-B.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyridinylbenzaldehyde isomers or a known inhibitor.

-

Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Reaction Termination: Stop the reaction after a defined time period.

-

Detection: Measure the product formation using a fluorometric or spectrophotometric method.

-

Data Analysis: Determine the IC₅₀ values by plotting the enzyme activity against the inhibitor concentration.

Future Directions and Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. cancer cells ic50: Topics by Science.gov [science.gov]

- 12. Type A monoamine oxidase regulates life and death of neurons in neurodegeneration and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of human cholinesterases by drugs used to treat Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]